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molecular formula CoNi B8461503 Nickel-cobalt CAS No. 89088-09-5

Nickel-cobalt

Cat. No. B8461503
M. Wt: 117.627 g/mol
InChI Key: QXZUUHYBWMWJHK-UHFFFAOYSA-N
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Patent
US04902587

Procedure details

62.5 g of carboxymethyl cellulose was added to 2.5 liters of distilled water and the mixture was kneaded and deaerated to obtain a binder solution. To this binder solution was added 2.5 kg of nickel powder of about 3 μm in average particle size and the mixture was further kneaded and deaerated to obtain a slurry. A wire gauze of 40 meshes was passed through this slurry solution to deposit the slurry thereon and then this wire gauze was passed through a slit to adjust thickness and dried. Thereafter, the wire gauze was sintered at 850° C. in a hydrogen atmosphere to obtain a nickel porous sintered body. Then, an aqueous cobalt nitrate solution was prepared so that addition amount of cobalt based on nickel was 5 atom %. The above nickel porous sintered body was dipped in this aqueous cobalt nitrate solution for 15 minutes and then, was taken out, followed by removing an excess solution and drying. This was sintered at 700° C. in a hydrogen atmosphere to obtain a nickel-cobalt porous sintered body. Another aqueous chromium nitrate solution was prepared so that addition amount of chromium based on nickel was 7 atom %. The above nickel-cobalt porous sintered body was dipped in this aqueous chromium nitrate solution for 15 minutes. Then, this was taken out, followed by removing an excess solution and drying. Thereafter, this was heated at 470° C. in an air atmosphere to oxidize chromium and then was further heated to 700° C. in a hydrogen atmosphere to obtain a nickel-cobalt-chromium oxide ternary anode. Performance of a cell which had the anode obtained in this Example is shown by curve E in FIG. 2. The results were similar to those for the cell where the anode obtained in Example 1 was used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Co:1].[Ni:2].[N+:3]([O-:6])([O-:5])=[O:4].[Co+2].[N+:8]([O-:11])([O-:10])=[O:9]>>[N+:3]([O-:6])([O-:5])=[O:4].[Co+2:1].[N+:8]([O-:11])([O-:10])=[O:9].[Co:1].[Ni:2] |f:2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by removing an excess solution
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
This was sintered at 700° C. in a hydrogen atmosphere

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
[Co].[Ni]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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